![molecular formula C19H16N2O5S2 B2647685 (Z)-N-(5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-hydroxybenzamide CAS No. 405921-28-0](/img/structure/B2647685.png)
(Z)-N-(5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-hydroxybenzamide
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Overview
Description
This compound is a chemical with the linear formula C16H17NO5S2 and a molecular weight of 367.446 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of this compound is based on the β-phenyl-α,β-unsaturated thiocarbonyl (PUSTC) scaffold . This scaffold is similar to the β-phenyl-α,β-unsaturated carbonyl (PUSC) scaffold, which acts as a core inhibitory structure for tyrosinase .Scientific Research Applications
Anti-Melanogenic Applications
This compound has been identified as a potential anti-melanogenic agent . It has been found to inhibit the activity of tyrosinase, an enzyme that plays a key role in melanin production . In particular, the compound has been shown to have a stronger inhibitory effect on mushroom tyrosinase than kojic acid, a commonly used skin-lightening agent . This suggests that it could be used in the development of new treatments for hyperpigmentation disorders.
Proteomics Research
The compound has been identified as a product for proteomics research . Proteomics is the large-scale study of proteins, and this compound could be used in various experiments to understand protein function and interactions.
Pharmaceutical Research
The compound’s unique structure and properties make it a subject of interest in pharmaceutical research . Its potential inhibitory effects on certain enzymes could be explored further for the development of new drugs.
Development of Novel Tyrosinase Inhibitors
The compound’s strong binding affinity with the active site of tyrosinase and potent inhibitions of mushroom tyrosinase, cellular tyrosinase activity, and melanin generation in B16F10 cells indicates the β-phenyl-α,β-unsaturated thiocarbonyl (PUSTC) scaffold offers an attractive platform for the development of novel tyrosinase inhibitors .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-hydroxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5S2/c1-2-26-15-9-11(3-8-14(15)23)10-16-18(25)21(19(27)28-16)20-17(24)12-4-6-13(22)7-5-12/h3-10,22-23H,2H2,1H3,(H,20,24)/b16-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGZJISDRFVCOY-YBEGLDIGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-hydroxybenzamide |
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